Octylurea
Overview
Description
Octylurea, also known as N-octylurea, is an organic compound with the molecular formula C9H20N2O. It belongs to the class of urea derivatives, which are widely used in various industrial and research applications. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octylurea can be synthesized through the reaction of octylamine with urea. The reaction typically involves heating octylamine and urea in the presence of a catalyst under reflux conditions. The reaction proceeds as follows: [ \text{C8H17NH2} + \text{CO(NH2)2} \rightarrow \text{C9H20N2O} + \text{NH3} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as metal oxides or acids can enhance the reaction rate and yield. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Octylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides or hydroxyl derivatives.
Reduction: Formation of octylamine derivatives.
Substitution: Formation of substituted urea compounds with various functional groups.
Scientific Research Applications
Octylurea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, modulating their activity. The long alkyl chain of this compound allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Hexylurea: A shorter-chain analog of octylurea with similar chemical properties but different physical characteristics.
Dodecylurea: A longer-chain analog with increased hydrophobicity and different solubility profiles.
Phenylurea: A structurally different urea derivative with an aromatic ring, leading to distinct chemical and biological properties.
Uniqueness of this compound
This compound’s unique combination of a long alkyl chain and urea functionality imparts specific solubility, reactivity, and biological activity profiles. Its ability to integrate into lipid membranes and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
octylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBIDOUCHSVOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175932 | |
Record name | Urea, octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-10-3 | |
Record name | N-Octylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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